molecular formula C17H16N2O3 B286712 N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Katalognummer B286712
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: SWMFMQHPAXHSAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as AMOA, is a synthetic compound that has gained attention in the field of neuroscience due to its potential pharmacological properties. AMOA belongs to the family of benzisoxazole derivatives, which are known to exhibit a wide range of biological activities.

Wirkmechanismus

The mechanism of action of AMOA involves the selective inhibition of GluR5-containing kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. AMOA binds to the ligand-binding domain of GluR5 and stabilizes the receptor in a closed conformation, thereby preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in neuronal excitability and synaptic transmission, which can have therapeutic implications in various neurological disorders.
Biochemical and Physiological Effects:
AMOA has been shown to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that AMOA can reduce the release of glutamate from presynaptic terminals, inhibit the activation of NMDA receptors, and modulate the activity of voltage-gated calcium channels. In vivo studies have shown that AMOA can reduce seizure activity, improve cognitive function, and protect against ischemic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using AMOA in lab experiments is its high selectivity for GluR5-containing kainate receptors, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. This can be particularly useful in studying the role of GluR5 in various neurological disorders. However, one of the limitations of using AMOA is its relatively low potency compared to other kainate receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Zukünftige Richtungen

There are several future directions for the study of AMOA and its potential therapeutic applications. One area of research is the development of more potent and selective GluR5 antagonists that can be used in clinical trials for various neurological disorders. Another area of research is the elucidation of the molecular mechanisms underlying the neuroprotective effects of AMOA, which can provide insights into the pathogenesis of various neurological disorders. Additionally, the use of AMOA in combination with other pharmacological agents may have synergistic effects and improve the efficacy of existing treatments.

Synthesemethoden

AMOA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methoxybenzaldehyde with 2-amino-4-methylbenzoic acid, followed by cyclization and acetylation to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.

Wissenschaftliche Forschungsanwendungen

AMOA has been extensively studied in the field of neuroscience due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. AMOA has been shown to selectively inhibit the activity of GluR5-containing kainate receptors, which are known to be involved in the pathogenesis of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-11-5-3-8-14-15(19-22-17(11)14)10-16(20)18-12-6-4-7-13(9-12)21-2/h3-9H,10H2,1-2H3,(H,18,20)

InChI-Schlüssel

SWMFMQHPAXHSAJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC=C3)OC

Kanonische SMILES

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.